molecular formula C16H25ClN4OS B5435599 2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride

2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride

Cat. No.: B5435599
M. Wt: 356.9 g/mol
InChI Key: JTDJMKGKSWTUPG-UHFFFAOYSA-N
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Description

2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride involves several steps. One common method includes the reaction of 2-methylpropanamide with 4-(4-methylpiperazin-1-yl)phenyl isothiocyanate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound inhibits the activity of EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells. The piperazine ring plays a crucial role in binding to the active site of EGFR, thereby blocking its signaling pathways .

Properties

IUPAC Name

2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS.ClH/c1-12(2)15(21)18-16(22)17-13-4-6-14(7-5-13)20-10-8-19(3)9-11-20;/h4-7,12H,8-11H2,1-3H3,(H2,17,18,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDJMKGKSWTUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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